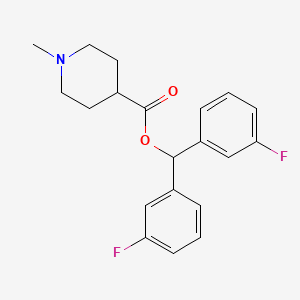

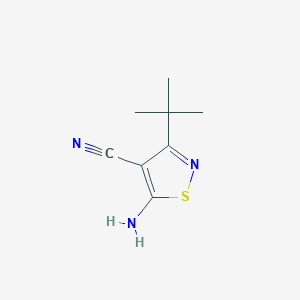

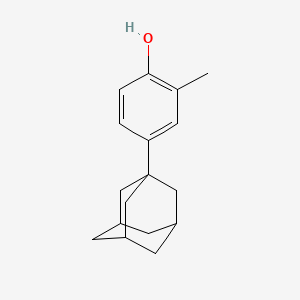

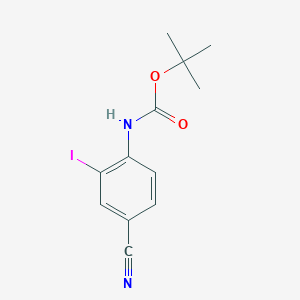

![molecular formula C18H13ClFN3O B8803134 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide CAS No. 59468-83-6](/img/structure/B8803134.png)

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide

Übersicht

Beschreibung

This compound, also known as Flualprazolam, is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a potent ‘designer benzodiazepine’ that has been associated with sedation, loss of consciousness, memory loss, and disinhibition .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, a report from the National Forensic Laboratory in Slovenia describes the successful characterization and identification of this compound using various analytical techniques .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. For example, it has been found that several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, are involved in its biotransformation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as nuclear magnetic resonance, High Performance Liquid Chromatography – Time of flight (HPCL-TOF), GCMS and Fourier transform infrared spectroscopy (FTIR) Attenuated Total Reflection (ATR) .Safety And Hazards

This compound has significant abuse potential. It has been associated with sedation, loss of consciousness, memory loss, and disinhibition . Over 25 deaths occurred after confirmed exposure to this compound . It is also worth noting that it is currently listed under Schedule IV of the 1971 Convention on Psychotropic Substances .

Zukünftige Richtungen

Given the increasing prevalence of new psychoactive substances on the market, there is a need for continued research into the properties and effects of compounds like this one . This includes further studies into its toxicokinetics, potential for abuse, and the development of methods for its detection and identification in various contexts .

Eigenschaften

CAS-Nummer |

59468-83-6 |

|---|---|

Produktname |

8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide |

Molekularformel |

C18H13ClFN3O |

Molekulargewicht |

341.8 g/mol |

IUPAC-Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-5-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-5-ium |

InChI |

InChI=1S/C18H13ClFN3O/c1-11-21-9-13-10-22(24)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3 |

InChI-Schlüssel |

FIDBLKWFRFIVLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

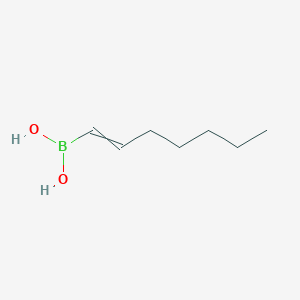

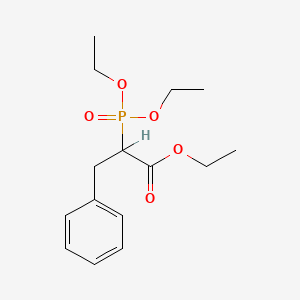

![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B8803076.png)